Estradiol-3-benzoate-17-butyrate

Description

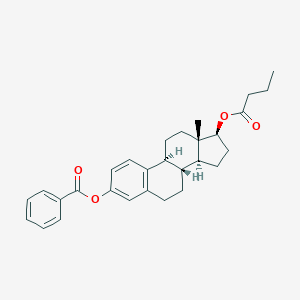

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYFGNOOEKZNPW-ZRJUGLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978979 | |

| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63042-18-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63042-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-3-benzoate-17-n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-BENZOATE 17-BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IGI4UMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analytical Characterization for Research Applications

Advanced Synthetic Routes

The synthesis of estradiol-3-benzoate-17-butyrate requires controlled, position-specific esterification of the two hydroxyl groups on the estradiol (B170435) molecule. The differing reactivity of the phenolic 3-hydroxyl and the secondary aliphatic 17β-hydroxyl allows for several strategic synthetic approaches.

Stepwise Esterification Approaches

Stepwise esterification is a logical and common route for producing asymmetrically substituted diesters like this compound. This strategy involves sequential reactions, protecting or selectively acylating one hydroxyl group before reacting the second one.

The phenolic hydroxyl group at the C-3 position is more acidic and generally more reactive towards certain acylating agents than the secondary alcohol at C-17. This reactivity difference can be exploited for selective acylation. A plausible stepwise synthesis begins with the selective benzoylation at the 3-position. This can be achieved by reacting estradiol with a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640). To enhance selectivity, the reaction can be performed in the presence of a base. Research into the selective acylation of estradiol has demonstrated the use of hindered bases or specific catalysts to direct the reaction to the 3-position. For instance, a patent for a related process describes using an "ultra-strong base" like 1,8-diazabicyclo nih.govpolyu.edu.hkundecene-7 (DBU) in an inert solvent like chloroform (B151607) to achieve selective acylation of the phenolic hydroxyl group. epo.org

Once the intermediate, estradiol-3-benzoate, is formed and purified, the subsequent step involves the esterification of the remaining 17β-hydroxyl group. This is accomplished by reacting the monoester with a butyrylating agent, such as butyryl chloride or butyric anhydride, to form the final diester product.

Alternatively, a reverse strategy can be employed. This would involve first forming the 17-butyrate ester, followed by benzoylation at the 3-position. Another approach involves the synthesis of a 3,17-dibenzoate or 3,17-dibutyrate diester, followed by selective hydrolysis of one of the ester groups and subsequent re-esterification with the other acyl group. This method relies on the differential hydrolysis rates between the phenolic ester at C-3 and the aliphatic ester at C-17.

Melt-Phase Esterification

Melt-phase esterification is a solvent-free synthetic method that involves heating the reactants together in their molten state, often under vacuum to remove the water or alcohol byproduct and drive the reaction to completion. While not commonly documented for complex steroid derivatives, it presents a potential "green chemistry" approach by eliminating the need for organic solvents.

In a hypothetical melt-phase synthesis of this compound, estradiol could be heated with a mixture of benzoic acid and butyric acid, or their anhydrides, in the presence of a suitable catalyst. The high temperatures required, however, could lead to side reactions and degradation of the sensitive steroid nucleus. The statistical distribution of products, including the 3-monoester, 17-monoester, and the desired 3,17-diester, would need to be carefully controlled, likely through stoichiometric adjustment of the acylating agents. vulcanchem.com This method's feasibility would depend heavily on the thermal stability of the reactants and products and the ability to achieve selective esterification without significant byproduct formation.

Catalytic Reaction Optimization

Optimizing catalytic conditions is crucial for improving yield, selectivity, and reaction times in the synthesis of this compound.

Acid catalysis is a standard method for esterification. Protic acids like sulfuric acid or p-toluenesulfonic acid can be used to catalyze the reaction between estradiol and the respective carboxylic acids (benzoic and butyric acid) or their anhydrides. A plausible synthetic protocol involves dissolving estradiol in a non-reactive solvent like pyridine, which also acts as a base to neutralize the acid byproduct. researchgate.net The reaction would proceed in a stepwise manner, first adding benzoic anhydride to form the 3-benzoate intermediate, followed by the addition of butyric anhydride and a strong acid catalyst to complete the esterification at the 17-position. researchgate.net The efficiency of the catalysis depends on factors such as catalyst concentration, temperature, and reaction time, which must be optimized to maximize the yield of the desired diester.

Enzymatic catalysis offers a highly selective and mild alternative to traditional chemical methods. Lipases and proteases have been shown to catalyze esterification reactions on steroid scaffolds with high regioselectivity. For instance, enzymes like subtilisin Carlsberg have been successfully used to synthesize N-protected amino acid-estradiol conjugates in organic solvents. polyu.edu.hknih.gov

This methodology could be adapted for the synthesis of this compound. The process would involve using a specific lipase (B570770) that can selectively acylate the hydroxyl groups of estradiol. A two-step enzymatic process could be envisioned, where estradiol is first reacted with a benzoate (B1203000) donor (e.g., vinyl benzoate) in the presence of an enzyme selective for the 3-position. After isolation of the monoester, a second enzymatic step with a different lipase and a butyrate (B1204436) donor (e.g., vinyl butyrate) could complete the synthesis. Key variables to optimize include the choice of enzyme, the organic solvent system, water content, and the nature of the acyl donor. polyu.edu.hknih.gov This method holds promise for producing the target compound with high purity and under environmentally benign conditions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. While specific research on the microwave-assisted synthesis of this compound is not prominent, the synthesis of other estradiol derivatives has been successfully demonstrated using this technique. nih.gov For example, the microwave-assisted synthesis of diaryl ethers of estradiol has been reported, showcasing the applicability of this technology to modify the estradiol core. researchgate.netnih.gov

A potential microwave-assisted synthesis of this compound could involve the rapid heating of a mixture of estradiol, the acylating agents (e.g., benzoic and butyric anhydrides), and a catalyst in a suitable solvent within a microwave reactor. The optimization of power, temperature, and time would be critical to drive the reaction efficiently while minimizing potential degradation.

Analytical Characterization for Research Applications

The definitive identification and purity assessment of this compound rely on a combination of modern analytical techniques.

Interactive Table 1: Predicted Analytical Data for this compound

| Analytical Technique | Predicted Observation | Rationale/Interpretation |

| 1H NMR | Signals ~7.2-8.1 ppm (benzoate), ~6.8-7.3 ppm (steroid A-ring), ~4.6 ppm (C17-H), ~2.3 ppm (-CH2- of butyrate), ~0.9 ppm (-CH3 of butyrate), ~0.8 ppm (C18-CH3) | The spectrum would show distinct signals for the aromatic protons of the benzoate and the steroid's A-ring, the downfield-shifted proton at C-17 due to the ester linkage, and characteristic signals for the butyrate chain and the steroid's methyl group. researchgate.netnih.gov |

| 13C NMR | Signals ~173 ppm (butyrate C=O), ~165 ppm (benzoate C=O), multiple signals ~110-150 ppm (aromatic carbons), ~82 ppm (C-17), ~49 ppm (C-13), ~12 ppm (C-18) | The carbon spectrum would confirm the presence of two distinct ester carbonyl carbons, the aromatic carbons, and the characteristic shifts of the steroid skeleton, including the C-17 carbon deshielded by the ester oxygen. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Molecular Ion [M]+ or [M+H]+ at m/z ≈ 446.25 | The mass spectrum should show a molecular ion peak corresponding to the molecular formula C29H34O4. nih.gov |

| Tandem MS (MS/MS) | Fragmentation ions corresponding to loss of butyric acid (M - 88), loss of benzoic acid (M - 122), and further fragmentation of the steroid core. | MS/MS analysis would provide structural confirmation through predictable fragmentation patterns, which is essential for differentiating isomers and identifying the compound in complex mixtures. biorxiv.org |

| Infrared (IR) Spectroscopy | Strong C=O stretching bands ~1750-1760 cm-1 (aliphatic ester) and ~1730-1740 cm-1 (aromatic ester). C-O stretching bands ~1000-1300 cm-1. | The presence of two distinct carbonyl absorption bands would be a key indicator of the diester structure, distinguishing the aliphatic butyrate from the aromatic benzoate. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under reversed-phase conditions with a specific retention time. | HPLC is crucial for assessing the purity of the synthesized compound and for its quantification. The high lipophilicity (estimated XLogP3 of 5.9) suggests strong retention on a C18 column. nih.govbiorxiv.org |

Rigorous Analytical Characterization for Research Purity

To ensure that a sample of this compound is suitable for research applications, it must undergo a series of rigorous analytical tests to confirm its identity, purity, and quality. This process involves chromatographic assessment, spectroscopic confirmation, and analysis of any residual impurities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like estradiol esters.

Reverse-Phase HPLC (RP-HPLC): This is the most common technique for analyzing steroid purity. mtc-usa.com A C8 or C18 column is typically used, which separates compounds based on their hydrophobicity. mtc-usa.comsemanticscholar.org For this compound, a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water is effective. nih.govresearchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzoate group's aromatic ring absorbs light strongly around 230 nm. nih.gov

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For research-grade material, a purity of ≥98% is often required.

Method Validation: A validated HPLC method provides confidence in the accuracy and reliability of the purity assessment. mdpi.com According to International Council for Harmonisation (ICH) guidelines, validation involves evaluating several parameters. europa.euich.org

| Parameter | Description | Typical Acceptance Criteria for Research Standards |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org | The main peak is well-resolved from impurity peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Recovery typically between 98-102%. semanticscholar.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. orgchemboulder.com It includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. orgchemboulder.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com | Typically determined by a signal-to-noise ratio of 10:1. |

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques are essential for confirming that the synthesized compound has the correct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. Both ¹H and ¹³C NMR are used. nih.gov

¹H NMR: The proton NMR spectrum would confirm the presence of all key components. Protons on the aromatic benzoate ring would appear in the downfield region (approx. 7.2-8.1 ppm). The aliphatic protons of the butyrate chain would be seen in the upfield region, with the CH₂ group adjacent to the ester oxygen appearing at a characteristic downfield-shifted position (approx. 2.3 ppm). The single methyl group on the steroid skeleton (C18) would produce a distinct singlet signal. mdpi.com

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. It would show two distinct carbonyl carbon signals for the two ester groups in the range of 165-175 ppm. The aromatic carbons of the benzoate group and the A-ring of the steroid would also have characteristic shifts. chemicalbook.com Two-dimensional NMR techniques like COSY and HMBC can be used to establish the connectivity between protons and carbons, definitively confirming the esterification positions.

| Functional Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyls (Benzoate & Butyrate) | ¹³C | 165 - 175 |

| ¹H | N/A | |

| Aromatic Ring (Benzoate & Steroid A-Ring) | ¹³C | 110 - 155 |

| ¹H | 6.5 - 8.1 | |

| Butyrate Aliphatic Chain (-CH₂CH₂CH₃) | ¹³C | 10 - 40 |

| ¹H | 0.9 - 2.4 | |

| Steroid Backbone (Aliphatic) | ¹³C | 10 - 90 |

| ¹H | 0.7 - 3.0 |

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing strong evidence of its identity. For this compound (C₂₉H₃₄O₄), the expected exact mass is approximately 446.25 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the structure, showing characteristic losses of the butyrate and benzoate moieties. nih.govresearchgate.netlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the two ester groups, typically found in the region of 1715-1750 cm⁻¹. orgchemboulder.comquimicaorganica.org The presence of the aromatic ring would be indicated by C=C stretching bands around 1500-1600 cm⁻¹. proprep.com

Residual Analysis and Quality Control for Research

For research applications, it is critical to identify and quantify any impurities, as they could affect experimental outcomes.

Types of Impurities: Potential impurities include unreacted starting materials (estradiol, benzoic acid, butyric acid), reagents, single-ester by-products (estradiol-3-benzoate or estradiol-17-butyrate), and residual solvents from the synthesis and purification process. lgcstandards.com

Residual Solvent Analysis: Solvents used in synthesis must be removed, and their absence confirmed. Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS) is the standard method for this analysis. thermofisher.comresolvemass.ca Regulatory guidelines like ICH Q3C classify solvents based on their toxicity and define acceptable limits. chromatographyonline.com Although these limits are for pharmaceutical products, they serve as a valuable reference for ensuring the quality of research-grade compounds.

Quality Control and Documentation: A comprehensive quality control process ensures that each batch of the compound meets the required specifications. biocrates.comnih.gov The results of all analytical tests (HPLC, NMR, MS, IR, residual solvent analysis) are compiled into a Certificate of Analysis (CoA). This document provides the end-user with essential information about the identity, purity, and quality of the research compound.

Prodrug Activation and Pharmacokinetic Research

Enzymatic Hydrolysis and Estradiol (B170435) Release Kinetics

The activation of Estradiol-3-benzoate-17-butyrate into the biologically active estradiol is dependent on enzymatic hydrolysis. Following administration, this compound is subject to the action of esterase enzymes present in the blood and various tissues. wikipedia.org These enzymes cleave the ester bonds, a process that is fundamental to the release of estradiol.

The kinetics of this release are complex, likely occurring in a stepwise manner. The two ester groups, a benzoate (B1203000) at the C3 position and a butyrate (B1204436) at the C17 position, may be hydrolyzed at different rates. This differential hydrolysis would result in the formation of intermediate monoesters (estradiol-3-benzoate or estradiol-17-butyrate) before the final release of free estradiol. Research on other estradiol esters confirms that upon absorption, the ester moieties are cleaved to release endogenous estradiol. drugbank.com

Studies on the elimination kinetics of related compounds, such as 17β-estradiol 3-benzoate in animal models, have identified metabolites like 17α-estradiol and estrone (B1671321). nih.govebi.ac.uk This indicates that once the ester is cleaved, the released estradiol enters the established metabolic pathways for estrogens. The rate of this enzymatic hydrolysis is a critical determinant of both the onset and the duration of the hormonal effect. The efficiency of this hydrolysis can be compared across different methods, with techniques like ammonolysis showing high yields of "free" estrogen from conjugated forms in laboratory settings. nih.gov

Sustained Release Mechanisms Mediated by Dual Esterification

The primary pharmacokinetic advantage of estradiol esters is their ability to provide a sustained release of estradiol, and this is particularly pronounced in a dually esterified compound like this compound. Esterification increases the lipophilicity of the estradiol molecule. drugbank.com This enhanced lipophilicity allows the compound to be sequestered in adipose tissue when administered via intramuscular injection, forming a depot from which it is slowly released into the systemic circulation. drugbank.com

Compartmental Modeling of this compound Pharmacokinetics in Experimental Systems

To understand and predict the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic modeling is employed. Compartmental models are mathematical frameworks that simulate the movement and transformation of a drug within the body. For a compound like this, a multi-compartmental model would be necessary to accurately describe its behavior.

A physiologically based pharmacokinetic (PBPK) model for estradiol has been described, which includes compartments for venous and arterial blood, as well as 16 tissue compartments, including permeability-limited tissues like the liver and gonads. researchgate.net Such a model for this compound would need to account for its initial distribution into fatty tissues (due to its lipophilicity), its slow release into the bloodstream, and its subsequent enzymatic hydrolysis to estradiol.

Non-compartmental methods are also used to analyze pharmacokinetic data. nih.gov These methods calculate key parameters such as the maximum serum concentration (Cmax), the time to reach Cmax (tmax), and the area under the concentration-time curve (AUC) without assuming a specific compartmental model. nih.gov For instance, in studies of estradiol cypionate in animal models, non-compartmental and non-linear mixed-effects methods have been used to assess the time-course of estradiol concentrations. nih.govresearchgate.net These models are essential for predicting how factors like the dose and the specific ester influence the resulting hormone levels and their duration of action.

Comparative Pharmacokinetic Profiling with Other Estradiol Esters in Animal Models

The pharmacokinetic profile of an estradiol ester determines its clinical utility. Comparative studies in animal models are crucial for elucidating the differences between various esters. Research comparing estradiol cypionate, estradiol valerate (B167501), and estradiol benzoate provides a framework for understanding how this compound might behave relative to these more common esters. nih.govscispace.com

The choice of ester significantly impacts the peak plasma concentrations of estradiol and its primary metabolite, estrone. In a comparative study, estradiol cypionate resulted in significantly lower peak levels of both estradiol and estrone when compared to estradiol valerate and estradiol benzoate. nih.gov This suggests that esters with longer side chains and higher lipophilicity are absorbed more slowly from the injection site, leading to lower, more sustained peak concentrations. Given its dual esterification, it is plausible that this compound would also exhibit attenuated peak levels compared to single, shorter-chain esters like the benzoate.

The time required to reach the maximum plasma concentration (tmax) is another critical pharmacokinetic parameter that is influenced by the ester form. For estradiol cypionate, the tmax for both estradiol and estrone was approximately 4 days. nih.gov In contrast, both estradiol valerate and estradiol benzoate reached their peak levels more rapidly, in about 2 days. nih.gov This difference is attributed to the rate at which the ester is cleaved from the parent molecule and the rate of absorption from the depot site.

A key objective of using estradiol esters is to prolong the duration of hormonal action. Comparative studies have shown clear differences in the duration of elevated estrogen levels among various esters. Estradiol benzoate has the shortest duration, with estrogen levels remaining elevated for about 4 to 5 days. nih.gov Estradiol valerate provides a longer duration of 7 to 8 days. nih.gov Estradiol cypionate has the longest duration of the three, maintaining elevated levels for approximately 11 days. nih.gov This prolonged action is directly related to the slow hydrolysis of the ester and the gradual release from the injection site. The dual-ester structure of this compound would be expected to provide a similarly extended, if not longer, duration of action.

Interactive Data Tables

Table 1: Comparative Pharmacokinetics of Estradiol Esters

| Estradiol Ester | Peak Estradiol & Estrone Levels | Time to Peak Concentration (tmax) | Duration of Elevated Estrogen Levels |

| Estradiol Benzoate | High nih.gov | ~2 days nih.gov | 4-5 days nih.gov |

| Estradiol Valerate | High nih.gov | ~2 days nih.gov | 7-8 days nih.gov |

| Estradiol Cypionate | Significantly Lower than Benzoate & Valerate nih.gov | ~4 days nih.gov | ~11 days nih.gov |

Predictability and Variability in Pharmacokinetic Behavior

The predictability and variability of the pharmacokinetic behavior of estradiol esters are critical factors influencing their clinical application. While specific pharmacokinetic data for this compound is not extensively documented in publicly available research, an understanding of its potential behavior can be extrapolated from studies on its individual ester components, estradiol benzoate and estradiol butyrate, as well as from the general principles governing estradiol ester pharmacokinetics.

The pharmacokinetic profile of an estradiol ester is largely determined by the rate of its hydrolysis into the active parent hormone, 17β-estradiol, and the subsequent metabolism and elimination of estradiol. The structure of the ester side chain significantly influences the rate of this hydrolysis, thereby affecting the duration and predictability of the estrogenic effect.

Research comparing different estradiol esters provides valuable insights into how the benzoate moiety might influence the pharmacokinetic profile of a dual ester like this compound. A comparative study on the pharmacokinetics of estradiol benzoate, estradiol valerate, and estradiol cypionate following intramuscular administration revealed distinct differences in their behavior. nih.gov

In this study, estradiol benzoate exhibited the most rapid onset of action, with peak plasma levels of estradiol and its primary metabolite, estrone, being reached approximately two days after administration. nih.gov However, it also had the shortest duration of action, with elevated estrogen levels persisting for only 4-5 days. nih.gov This rapid absorption and clearance profile of the benzoate ester might contribute to a less predictable and more variable response compared to longer-acting esters. The same study concluded that estradiol valerate provided the most predictable pharmacokinetic behavior among the three esters tested. nih.gov

The inherent variability in the pharmacokinetics of orally administered estradiol and its esters is a well-established phenomenon. wikipedia.org This variability is attributed to several factors, including extensive first-pass metabolism in the gut and liver, which can differ significantly among individuals. nih.govnih.gov This leads to high interindividual differences in the resulting plasma concentrations of estradiol. wikipedia.org While this compound would likely be administered via injection to bypass this extensive first-pass effect, inter-individual variability can still arise from differences in tissue esterase activity, the enzymes responsible for cleaving the ester bonds to release active estradiol.

The presence of two different ester groups in this compound, a short-chain aromatic ester (benzoate) at the C3 position and a short-chain aliphatic ester (butyrate) at the C17 position, introduces another layer of complexity. The differential hydrolysis rates of the benzoate and butyrate esters by tissue esterases would likely result in a biphasic or more complex release profile of estradiol, potentially influencing both the predictability and variability of its action.

In a study conducted on calves, the elimination kinetics of 17β-estradiol 3-benzoate were monitored. The findings indicated that all animals exhibited homogeneous patterns of elimination from both a qualitative (metabolite profile) and quantitative (elimination kinetics in urine) perspective. This suggests a degree of predictability in the metabolic handling of the benzoate ester in this specific animal model.

The following table summarizes the comparative pharmacokinetic parameters of different estradiol esters from a study in human subjects, which can serve as a reference for understanding the potential behavior of the benzoate component of this compound. nih.gov

| Estradiol Ester | Time to Peak Plasma Levels (Estradiol & Estrone) | Duration of Elevated Estrogen Levels |

| Estradiol Benzoate | ~2 days | 4-5 days |

| Estradiol Valerate | ~2 days | 7-8 days |

| Estradiol Cypionate | ~4 days | ~11 days |

It is important to note that this data pertains to single-ester compounds. The pharmacokinetic profile of a dual-ester compound like this compound would be a composite of the release and hydrolysis characteristics of both the benzoate and butyrate esters, a subject that warrants specific investigation to fully elucidate its predictability and variability.

Molecular Pharmacology and Estrogen Receptor Interactions

Estrogen Receptor Agonism via Estradiol (B170435) Metabolite

Estradiol-3-benzoate-17-butyrate itself is considered an inactive prodrug. wikipedia.org Its estrogenic effects are exerted after it undergoes hydrolysis in the body, a process catalyzed by esterases found in the blood and tissues. vulcanchem.com This enzymatic cleavage releases the active metabolite, 17β-estradiol, along with benzoic acid and butyric acid. vulcanchem.com

Once released, 17β-estradiol acts as an agonist for the estrogen receptors (ERs), primarily ERα and ERβ. nih.govdrugbank.com An agonist is a substance that binds to and activates a receptor, in this case, mimicking the effects of the endogenous hormone. The binding of estradiol to these receptors initiates a cascade of molecular events that ultimately modulate the expression of target genes and influence various physiological processes. mdpi.comnih.govyoutube.com The affinity of estradiol for both ERα and ERβ is high, although it can vary depending on the specific cellular context and the presence of other co-regulatory proteins. bioscientifica.com

Classical Genomic Signaling Pathways

The classical, or direct, genomic signaling pathway is the primary mechanism through which estradiol exerts its effects. This pathway involves the direct interaction of the estrogen receptor with DNA to regulate gene transcription. nih.govnih.govnih.gov

Nuclear Estrogen Receptor Binding (ERα and ERβ)

Estradiol, being lipid-soluble, can freely diffuse across the cell membrane into the cytoplasm and then into the nucleus. nih.govyoutube.com Within the cell, it binds to the ligand-binding domain of the intracellular estrogen receptors, ERα and ERβ. mdpi.comwikipedia.org These receptors are members of the nuclear receptor superfamily. nih.gov

Upon binding of estradiol, the estrogen receptor undergoes a conformational change. This change facilitates the dissociation of heat shock proteins, leading to the dimerization of the receptor. nih.govresearchgate.net The receptors can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). mdpi.comwikipedia.org These activated receptor dimers are then able to bind to specific DNA sequences. wikipedia.org

Regulation of Gene Transcription and Messenger RNA Formation

The activated estrogen receptor dimers translocate to the nucleus and bind to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. mdpi.comyoutube.comnih.gov This binding initiates the process of transcription, where the genetic information from the DNA is transcribed into messenger RNA (mRNA). youtube.comelsevierpure.com The mRNA molecule then serves as a template for protein synthesis. youtube.com The interaction between the ER and ERE can either enhance or repress gene transcription, depending on the specific gene and the cellular context. mdpi.comyoutube.com

It is important to note that ERα and ERβ can regulate different sets of genes. researchgate.netnih.gov For instance, in certain breast cancer cells, estradiol acting through ERα can promote proliferation, while its action through ERβ can have an anti-proliferative effect. nih.gov

Modulation of Estrogen-Responsive Element Activity

The activity of estrogen-responsive elements (EREs) is modulated by the binding of the estrogen receptor dimers. The consensus ERE sequence has been well-defined, but natural variations in this sequence can impact the affinity of ER binding and the subsequent level of transcriptional activation. nih.gov The length of the ERE palindrome and the surrounding nucleotide sequences can also influence the binding affinity and transcriptional activity of both ERα and ERβ. bioscientifica.com For example, a 15 base pair ERE palindrome has been shown to have a higher affinity for both ERα and ERβ compared to the minimal 13 base pair palindrome. bioscientifica.com

Furthermore, the estrogen receptor can also influence gene expression without directly binding to a classical ERE. It can interact with other transcription factors, such as AP-1 and Sp-1, that are bound to their own response elements on the DNA. nih.govwikipedia.orgoup.com This "tethering" mechanism allows for a broader range of gene regulation by estrogens. nih.gov

Recruitment of Co-activators and Co-repressors

The transcriptional activity of the estrogen receptor is further modulated by the recruitment of other proteins known as co-activators and co-repressors. nih.govnih.gov Upon binding to an ERE, the activated estrogen receptor dimer recruits co-activator proteins. nih.gov These co-activators, such as those in the SRC/p160 family and CBP/p300, help to remodel the chromatin structure, making the DNA more accessible for the transcriptional machinery, and facilitate the recruitment of RNA polymerase II, the enzyme responsible for mRNA synthesis. wikipedia.orgnih.gov

Conversely, in the absence of an agonist or in the presence of an antagonist, the estrogen receptor may recruit co-repressor proteins. nih.gov These co-repressors inhibit transcription by compacting the chromatin structure and preventing the assembly of the transcriptional machinery. The balance between co-activator and co-repressor recruitment is a key determinant of the cellular response to estrogens and can vary between different tissues. nih.govatsjournals.org

Estrogen Receptor Subtype Specificity and Ligand Binding Kinetics

Estradiol, the active metabolite of this compound, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govnih.gov These two receptor subtypes are encoded by different genes and exhibit distinct tissue distribution and regulatory functions. nih.gov While they share a high degree of similarity in their DNA-binding domains, their ligand-binding domains have a lower identity, which allows for some differences in ligand binding and activation. nih.gov

The kinetics of ligand binding to ERs reveal important aspects of their interaction. Studies using techniques like surface plasmon resonance have shown that estrogen agonists, including 17β-estradiol, generally exhibit rapid association with the estrogen receptor. nih.gov However, there are subtle but detectable differences in the dissociation rates of various estrogen metabolites. nih.gov For instance, 17β-estradiol, estriol, and estrone (B1671321) all display fast association with ER, but their dissociation rates differ. nih.gov In contrast, estrogen receptor antagonists tend to have slower association rates but form more stable complexes once bound. nih.govresearchgate.net

The binding of estradiol to its receptor induces a conformational change in the receptor, which is a critical step for its subsequent actions, whether they be genomic or nongenomic. The specific conformation adopted by the receptor-ligand complex can influence the recruitment of co-regulatory proteins and, consequently, the downstream cellular response.

Influence on Endogenous Hormone Regulation Axis (e.g., FSH, SHBG, TBG)

The administration of estrogens, such as estradiol derived from this compound, can significantly influence the endogenous hormone regulation axis. One of the key effects is on the levels of various hormone-binding globulins synthesized by the liver.

Sex Hormone-Binding Globulin (SHBG): Estrogen administration, particularly oral forms, leads to a notable increase in the serum concentration of SHBG. nih.gov SHBG binds to sex steroids, including estradiol and testosterone, thereby regulating their bioavailability. An increase in SHBG levels can lead to a decrease in the concentration of free, biologically active testosterone. nih.gov

Thyroxine-Binding Globulin (TBG): Similarly, estrogen therapy can increase the levels of TBG. nih.gov TBG is the primary transport protein for thyroid hormones (thyroxine and triiodothyronine) in the blood. An increase in TBG can affect the total levels of thyroid hormones, although the levels of free, active thyroid hormones are generally maintained through feedback mechanisms.

Follicle-Stimulating Hormone (FSH): Estrogens exert negative feedback on the pituitary gland, leading to a suppression of FSH secretion. nih.gov A meta-analysis of studies showed that treatment with 17β-estradiol resulted in a significant decrease in FSH levels. nih.gov

These changes in hormone-binding proteins and pituitary hormones are a direct consequence of the systemic effects of estrogens on the liver and the hypothalamic-pituitary-gonadal axis.

Biological Activities and Cellular Mechanisms in Preclinical Models

Impact on Metabolic Homeostasis in Animal Models

Preclinical studies utilizing animal models have been instrumental in elucidating the metabolic effects of estradiol (B170435) and its esters. Research primarily involving estradiol benzoate (B1203000), a compound structurally similar to one half of estradiol-3-benzoate-17-butyrate, has demonstrated significant influences on various aspects of metabolic health.

Regulation of Lipid Metabolism

Research in ovariectomized mice has revealed that supplementation with estradiol benzoate can significantly alter the liver's transcriptome profile. nih.gov This includes an upregulation of genes enriched in the hepatic cholesterol metabolism pathway. nih.gov One of the key enzymes in this pathway is cholesterol 7α-hydroxylase, which is responsible for the rate-limiting step in bile acid synthesis from cholesterol. Studies in female rats have demonstrated that administration of 17β-estradiol-3-benzoate can induce a significant increase in the activity of hepatic cholesterol 7α-hydroxylase. nih.gov Interestingly, while this increased enzyme activity would be expected to lower serum cholesterol by promoting its conversion to bile acids, one study observed that serum cholesterol concentrations were actually elevated in all rats that received estradiol. nih.gov

In other studies with intact female rats using 17β-estradiol, a biphasic effect on hepatic cholesterol metabolism was noted. At physiological doses, there was an increase in HDL cholesterol and apolipoprotein A-I levels, alongside increased activity of cholesterol 7α-hydroxylase and HMG-CoA reductase. nih.gov However, at pharmacological doses, these effects were diminished, and instead, there was an increase in hepatic low-density lipoprotein (LDL) receptors, leading to reduced plasma cholesterol. nih.gov

Table 1: Effects of Estradiol Benzoate on Hepatic Cholesterol Metabolism in Animal Models

| Parameter | Animal Model | Effect Observed | Reference |

| Hepatic Cholesterol Metabolism Genes | Ovariectomized Mice | Upregulation | nih.gov |

| Hepatic Cholesterol 7α-hydroxylase Activity | Female Rats | Significant Increase | nih.gov |

| Serum Cholesterol | Female Rats | Elevated | nih.gov |

| HDL Cholesterol | Intact Female Rats | Increased (at physiological doses) | nih.gov |

| Hepatic LDL Receptors | Intact Female Rats | Increased (at pharmacological doses) | nih.gov |

In conjunction with its effects on cholesterol, estradiol benzoate supplementation in ovariectomized mice has been shown to lead to a decrease in the expression of genes involved in unsaturated fatty acid metabolism pathways. nih.gov This suggests a comprehensive regulatory role for estradiol esters in hepatic lipid handling, influencing both cholesterol and fatty acid pathways. Further research in female mice has indicated that the type of dietary fatty acid can interact with the effects of estradiol on metabolism. nih.gov For instance, high-fat diets rich in linoleic acid (an omega-6 polyunsaturated fatty acid) were shown to impair glucose clearance. nih.gov A balanced dietary fatty acid profile, with a lower ratio of omega-6 to omega-3 fatty acids, appears to be more effective in mitigating metabolic disorders associated with estrogen deficiency. nih.gov

Influence on Insulin (B600854) Sensitivity

The influence of estrogens on insulin sensitivity is a complex area of research. Studies on 17β-estradiol have shown that it can improve insulin sensitivity. nih.govjofem.org For example, in malnourished mice, administration of 17β-estradiol enhanced insulin sensitivity, an effect mediated through estrogen receptor alpha (ERα). jofem.org This was associated with increased glucose uptake by peripheral tissues. jofem.org

Research focusing on the interaction between dietary fats and estradiol benzoate in ovariectomized mice has shown that while estradiol benzoate treatment reversed obesity and glucose intolerance, the composition of dietary fatty acids also played a crucial role. nih.gov Specifically, diets with a lower linoleic acid content, in combination with estradiol benzoate treatment, led to improved insulin sensitivity. nih.gov This suggests that the metabolic benefits of estradiol esters on insulin sensitivity can be modulated by dietary factors. It is also theorized that high concentrations of estradiol may interfere with insulin binding to its receptor, potentially inducing insulin resistance in hyperestrogenemic states. nih.gov

Modulation of Glycogen (B147801) Storage

Currently, there is a lack of specific preclinical data directly investigating the effects of this compound on glycogen storage in animal models. Further research is required to elucidate any potential role of this compound in the regulation of glycogen synthesis and breakdown in tissues such as the liver and skeletal muscle.

Attenuation of Adipogenic Processes

Adipogenesis, the process of forming new fat cells, is known to be influenced by estrogens. Preclinical studies using 17β-estradiol have demonstrated its ability to suppress visceral adipogenesis. nih.gov In high-fat diet-fed mice, 17β-estradiol treatment led to a specific reduction in visceral adipose tissue volume, which was associated with a decrease in the size of visceral adipocytes and reduced expression of genes involved in lipogenesis. nih.gov Furthermore, in vitro studies using human adipose-derived stem cells have shown that 17β-estradiol can lead to a dose-dependent reduction in intracellular triglyceride accumulation in female cells, preventing fat accumulation during both the early and late stages of adipocyte maturation. nih.gov Another in vitro study using a murine preadipocyte cell line suggested that 17β-estradiol can increase adipogenesis, but this effect is altered in the presence of certain cellular factors. mdpi.comresearchgate.net While these findings are for 17β-estradiol, they suggest that the estradiol component of this compound likely contributes to the attenuation of adipogenic processes.

Role in Cellular Proliferation and Differentiation Studies

There is no specific information available in the reviewed literature concerning the role of this compound in cellular proliferation and differentiation studies.

Specific studies on the regulation of endometrial cell proliferation by this compound are not present in the available scientific literature. While other estrogens like 17β-estradiol are known to promote endometrial cancer cell viability and invasion through pathways involving IL-6 nih.gov, and estradiol benzoate can induce endometrial edema in mares mdpi.com, these findings cannot be directly attributed to this compound.

There is a lack of specific data on the effects of this compound on breast tissue cellular proliferation. Studies on 17β-estradiol have shown that it can inhibit proliferation in certain breast cell lines by decreasing MALAT-1 RNA levels nih.gov or promote proliferation in others through mechanisms involving stromal cell-derived factor-1 and EGFR transactivation. nih.gov However, no such studies have been published for this compound.

The molecular mechanisms by which this compound may stimulate cell growth have not been elucidated. Research on 17β-estradiol has demonstrated its ability to induce cyclin D1 gene transcription in breast cancer cells nih.gov and HepG2 cells. psu.edu The p53/p21 pathway is a known regulator of cell growth, and its activity can be influenced by various factors, but its interaction with this compound has not been investigated. nih.govresearchgate.net Data on the effect of this compound on Proliferating Cell Nuclear Antigen (PCNA) or the proliferation marker Ki-67 is also unavailable.

Modulation of Reproductive Physiology in Animal Models

Specific preclinical studies detailing the modulation of reproductive physiology in animal models by this compound are not available.

There is no direct evidence from preclinical models on the mechanisms by which this compound may inhibit ovulation. While other forms of estradiol are known to inhibit ovulation nih.gov and affect ovarian androgen production nih.gov, these specific actions have not been documented for this compound.

The influence of this compound on ovarian and uterine hemodynamics has not been studied. Research on estradiol benzoate has shown that it can enhance ovarian and uterine blood flow in postpartum dairy buffaloes, an effect associated with increased nitric oxide levels. mdpi.comnih.gov Similarly, 17β-estradiol has been shown to have vasodilatory effects that are mediated by nitric oxide. nih.gov However, it is unknown if this compound shares these properties.

Effects on Bone Metabolism in Animal Models

Estrogenic compounds play a critical role in skeletal development, particularly in the process of skeletal maturation which culminates in the cessation of longitudinal bone growth. This process involves the epiphyseal growth plates, which are areas of growing tissue at the ends of long bones.

In animal models, estrogens like estradiol are known to accelerate the closure of these growth plates. This effect is mediated by the influence of estrogen on the chondrocytes (cartilage cells) within the plate. Estrogen promotes the senescence and programmed cell death of these chondrocytes, leading to the eventual fusion of the epiphysis with the diaphysis and the termination of longitudinal growth. While specific studies focusing solely on this compound are limited, its action as an estradiol prodrug implies it would contribute to these maturational processes.

Estrogen is essential for maintaining the structural integrity of bone throughout life. In preclinical animal models, particularly ovariectomized rats (a model for postmenopausal osteoporosis), estrogen deficiency leads to a rapid loss of bone mass and deterioration of the microarchitecture. peerj.com

Research demonstrates that estrogen administration preserves bone volume by acting on both bone resorption and bone formation. nih.govnih.gov It suppresses the activity of osteoclasts, the cells responsible for breaking down bone, thereby reducing resorption. nih.gov Concurrently, studies in ovariectomized rats have revealed that estradiol can also stimulate bone formation, an effect that is independent of its anti-resorptive action. nih.govnih.gov This dual mechanism helps maintain trabecular bone volume and its complex, interconnected structure. nih.gov While high doses of estradiol benzoate have been noted to potentially slow down collagen metabolism in the context of fracture healing in rats, the primary effect in systemic bone maintenance is protective. nih.gov

| Animal Model | Key Findings on Bone Structure and Formation | Reference |

|---|---|---|

| Ovariectomized Rats | Estradiol treatment prevents the loss of trabecular bone volume. | nih.govnih.gov |

| Ovariectomized Rats | Maintains bone mass not only by suppressing bone resorption but also by directly stimulating bone formation. | nih.govnih.gov |

| Intact Female Rats (Fracture Model) | High-dose estradiol benzoate treatment was found to reduce the specific activity of [14C]hydroxyproline, suggesting a "slow down" of collagen metabolism during fracture healing. | nih.gov |

Neurobiological and Cognitive Function Research in Animal Models

The influence of estradiol on learning and memory extends to emotional memory, such as fear conditioning. In this paradigm, an animal learns to associate a neutral context or cue with an aversive stimulus. Studies in ovariectomized female rodents have shown that estradiol can modulate these responses.

Specifically, research using estradiol benzoate in mice demonstrated that a high dose of the compound enhanced fear learning, as measured by increased freezing behavior 24 hours after conditioning. nih.gov However, the relationship is complex, as other studies in rats have found that low physiological doses of estradiol can facilitate contextual fear conditioning, while higher doses may impair it. nih.gov These effects are believed to be mediated by estradiol's action on key brain regions for fear processing, such as the amygdala and hippocampus. nih.gov

Estradiol has been consistently shown to enhance performance on spatial memory tasks in animal models. These tasks, which include the radial arm maze and the Morris water task, are dependent on the hippocampus. nih.govnouveauhealth.com Administration of estradiol to ovariectomized female rats and mice improves their ability to learn and remember spatial information. nih.govsigmaaldrich.com

This cognitive enhancement is associated with structural changes in the hippocampus. Estradiol increases the density of dendritic spines on CA1 neurons, which are crucial for forming synaptic connections and are a key component of the cellular basis for learning and memory. nih.gov Both tonic (continuous) and phasic (cyclical) administration of estradiol have been shown to be effective, with some evidence suggesting that tonic administration may be more beneficial for cognitive functions in mice. nouveauhealth.comsigmaaldrich.com

| Cognitive Domain | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Fear Conditioning | Ovariectomized Mice | High-dose estradiol benzoate enhanced fear learning (increased freezing time). | nih.gov |

| Fear Conditioning | Ovariectomized Rats | Low doses of estradiol facilitated contextual fear conditioning, while higher doses impaired it. | nih.gov |

| Spatial Memory (Object Recognition) | Ovariectomized Rats | Estradiol treatment enhanced memory in object recognition and object place recognition tasks. | nouveauhealth.com |

| Spatial Memory (Radial Arm Maze) | Ovariectomized Mice | Tonic estrogen treatment decreased reference memory errors and up-regulated hippocampal estrogen receptors. | sigmaaldrich.com |

| Spatial Memory (Virtual Morris Water Task) | Humans (Translational Model) | High endogenous estradiol levels were associated with superior spatial reference memory consolidation compared to low levels. | nih.gov |

Estradiol is recognized as a potent neuroprotective agent in the adult brain. oup.com Its protective effects against neuronal injury, such as that caused by cerebral ischemia, are mediated through its interaction with estrogen receptors (ERα and ERβ). oup.comnih.gov

The mechanisms are multifaceted, involving both genomic and non-genomic pathways. nih.govnih.gov Upon binding to its receptors, estradiol can activate critical intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. nih.gov Activation of these pathways promotes cell survival and inhibits apoptosis (programmed cell death). nih.gov A key genomic action of estradiol involves increasing the expression of the anti-apoptotic gene Bcl-2. nih.gov These molecular actions protect neurons from damage and are fundamental to estradiol's neuroprotective profile. nih.govnih.gov

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of this compound is predicated on the combined actions of 17β-Estradiol and Butyrate (B1204436), both of which are known to modulate key inflammatory pathways. 17β-Estradiol is recognized as an immunoregulatory agent that can suppress the inflammatory response. scilit.comnih.gov Similarly, Butyrate, a short-chain fatty acid produced by gut microbiota, exhibits potent anti-inflammatory properties through various mechanisms. nih.govresearchgate.net

Modulation of Cellular Signaling Associated with Inflammation

The anti-inflammatory effects of 17β-Estradiol and Butyrate are executed through distinct but potentially complementary cellular signaling pathways.

17β-Estradiol (E2):

A primary mechanism of E2's anti-inflammatory action is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a central mediator of inflammation. nih.gov In preclinical models, E2 has been shown to block the activation of NF-κB in macrophages by preventing the nuclear translocation of the p65 subunit. nih.govnih.gov This effect is mediated by the Estrogen Receptor α (ERα) and involves the activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, without affecting the degradation of the inhibitory protein Iκ-Bα. nih.gov By preventing NF-κB from entering the nucleus, E2 effectively halts the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov

Furthermore, E2 has been found to reduce the expression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). oup.complos.org In some cell types, this effect is also linked to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of ERβ and antioxidant enzymes. plos.org

Butyrate:

Butyrate exerts its anti-inflammatory effects primarily as a histone deacetylase (HDAC) inhibitor. pnas.orgnih.gov By inhibiting HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in inflammation. researchgate.netnih.gov This HDAC inhibition can suppress inflammatory responses. nih.gov

Like estradiol, butyrate also targets the NF-κB pathway. researchgate.netyoutube.com It can reduce inflammation by inhibiting NF-κB activation, thereby decreasing the production of inflammatory proteins such as COX-2. youtube.comyoutube.com In macrophages, butyrate treatment leads to the down-regulation of lipopolysaccharide-induced proinflammatory mediators, including nitric oxide, IL-6, and IL-12. pnas.org This effect is attributed to its HDAC inhibitory function rather than actions on Toll-like receptor signaling. pnas.org Butyrate also promotes the differentiation of regulatory T cells (Tregs), which produce the anti-inflammatory cytokine IL-10. nih.govmdpi.com

The following table summarizes the key molecular targets of 17β-Estradiol and Butyrate in modulating inflammatory signaling pathways.

| Compound | Key Pathway | Primary Molecular Target(s) | Effect on Target | Downstream Consequence |

| 17β-Estradiol | NF-κB Signaling | p65 (NF-κB subunit) | Inhibits nuclear translocation nih.govnih.gov | Decreased transcription of pro-inflammatory genes (e.g., TNF-α, IL-6) oup.comresearchgate.net |

| Nrf2 Signaling | Nrf2 | Induces nuclear translocation plos.org | Increased expression of antioxidant enzymes and ERβ plos.orgnih.gov | |

| Butyrate | Epigenetic Regulation | Histone Deacetylases (HDACs) | Inhibition pnas.orgnih.gov | Increased histone acetylation, altered gene expression researchgate.netnih.gov |

| NF-κB Signaling | NF-κB | Inhibits activation researchgate.netyoutube.com | Decreased production of pro-inflammatory mediators (e.g., IL-6, IL-12, COX-2) pnas.orgyoutube.com | |

| Immune Cell Differentiation | Naive T cells | Promotes differentiation into Tregs nih.govmdpi.com | Increased production of anti-inflammatory cytokine IL-10 nih.govnih.gov |

Role in Autoimmune Disease Models

The immunomodulatory properties of 17β-Estradiol and Butyrate have been demonstrated in several preclinical models of autoimmune diseases, suggesting a therapeutic potential for a compound like this compound.

17β-Estradiol (E2):

E2 has shown significant protective effects in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis. nih.govoup.comnih.gov Treatment with low doses of E2 reduces the clinical severity and central nervous system inflammation associated with EAE. nih.govoup.com This protection is mediated specifically through ERα. nih.gov In EAE, E2 treatment has been shown to decrease the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6, while increasing anti-inflammatory cytokines like IL-5. oup.comjneurosci.org

In mouse models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), estrogen treatment has also been shown to suppress the disease. nih.gov However, in models of systemic lupus erythematosus (SLE), the role of estrogen is more complex, with some studies suggesting it can accelerate disease progression, while others indicate it may protect against specific complications like hypertension by reducing TNF-α. nih.govresearchgate.netnih.gov

Butyrate:

Butyrate has demonstrated considerable therapeutic potential in preclinical models of rheumatoid arthritis. nih.govresearchgate.net In the collagen-induced arthritis (CIA) mouse model, butyrate administration significantly inhibited the development and severity of arthritis. nih.govnih.gov Its mechanisms in this model include suppressing pro-inflammatory cytokines (IL-1β, IL-6, IL-17A), promoting the anti-inflammatory cytokine IL-10, and restoring the balance between Th17 cells and regulatory T cells (Tregs). researchgate.netnih.gov Butyrate also promotes the differentiation of follicular regulatory T (TFR) cells, which can suppress the production of autoantibodies. researchgate.netnih.gov These effects are linked to its ability to inhibit HDACs, specifically HDAC2 in osteoclasts and HDAC8 in T cells. frontiersin.org

The table below details the observed effects of 17β-Estradiol and Butyrate in various preclinical autoimmune disease models.

| Compound | Autoimmune Disease Model | Key Findings |

| 17β-Estradiol | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorates clinical signs and CNS inflammation. nih.govoup.comnih.gov Protection is mediated by Estrogen Receptor α. nih.gov Reduces pro-inflammatory cytokines (TNFα, IFN-γ, IL-6). oup.comjneurosci.org |

| Collagen-Induced Arthritis (CIA) | Suppresses disease development. nih.gov | |

| Systemic Lupus Erythematosus (SLE) model (NZBWF1 mice) | Protects against the progression of hypertension by reducing renal TNF-α. nih.govnih.gov | |

| Butyrate | Collagen-Induced Arthritis (CIA) | Alleviates disease symptoms and joint destruction. nih.govnih.gov Inhibits pro-inflammatory cytokines (IL-1β, IL-6, IL-17A). nih.gov Promotes differentiation of regulatory T cells (Tregs) and follicular regulatory T (TFR) cells. researchgate.netnih.govnih.gov |

| SKG Arthritis Model | Suppresses the development of autoimmune arthritis. nih.gov |

Advanced Research Areas and Methodological Considerations

Interplay with Gut Microbiota and Metabolomics in Metabolic Regulation

The gut microbiome, the vast community of microorganisms residing in the digestive tract, plays a pivotal role in health and disease. nih.gov The composition of the gut microbiota can be influenced by various factors, including diet and host hormones. The estrogenic component of Estradiol-3-benzoate-17-butyrate may influence the gut microbiome, as estrogen levels have been shown to correlate with changes in microbial composition. nih.gov Conversely, the butyrate (B1204436) produced by the gut microbiota from dietary fiber fermentation is a key energy source for colonocytes and a critical signaling molecule. nih.govnih.gov Studies have shown that conditions associated with altered estrogen levels, such as menopause, are linked to changes in the gut microbiota and a decrease in butyrate-producing bacteria. nih.gov Therefore, the administration of a compound like this compound could potentially modulate the gut microbial ecosystem.

Interactive Data Tables

| Mechanism | Description | Key Molecules Involved | Primary Effect |

|---|---|---|---|

| Histone Deacetylase (HDAC) Inhibition | Inhibits enzymes that remove acetyl groups from histones, leading to a more relaxed chromatin structure. nih.govpnas.org | Histone Deacetylases (HDACs), Histones | Increased gene transcription. nih.gov |

| G-Protein Coupled Receptor (GPR) Activation | Binds to and activates specific receptors on the cell surface, initiating intracellular signaling cascades. mdpi.comnih.gov | GPR43, GPR109A | Modulation of inflammation and metabolic processes. mdpi.comresearchgate.net |

| Activation of RAP1GAP Signaling Pathway | Stimulates the activity of a protein that inactivates a key cell growth-promoting signal. nih.gov | RAP1GAP, Rap1 | Inhibition of cell proliferation. nih.gov |

| Area of Interaction | Description | Key Factors | Potential Outcome |

|---|---|---|---|

| Alterations in Gut Microbiome Composition | The compound may influence the types and abundance of bacteria in the gut. nih.gov | Estrogenic component, Butyrate moiety | Modulation of the gut microbial ecosystem. |

| Influence on Short-Chain Fatty Acid Concentrations | The butyrate from the compound can add to the pool of SCFAs produced by gut bacteria. nih.gov | Butyrate, Propionate, Acetate | Impact on host metabolism and immune function. tandfonline.com |

Metabolomic Profiling of Acylcarnitine Pathways

Recent research has begun to explore the intricate relationship between estrogens and metabolic pathways, with a particular focus on the role of the gut microbiome. A study investigating the effects of estradiol (B170435) benzoate (B1203000) supplementation in ovariectomized (OVX) mice revealed significant alterations in the metabolomic profile of the cecum, particularly concerning acylcarnitine metabolites. nih.govasm.org

Ovariectomy was found to significantly increase the abundance of gut microbes that are negatively associated with the synthesis of acylcarnitines, such as those from the Lactobacillus and Eubacterium ruminantium groups. nih.gov Conversely, supplementation with estradiol benzoate promoted the growth of bacteria positively correlated with acylcarnitine synthesis, including Ileibacterium and Bifidobacterium. nih.gov This shift in the gut microbiota composition under estradiol benzoate treatment was linked to an accumulation of acylcarnitine metabolites in the cecum, which is thought to help alleviate lipid accumulation. nih.govasm.org These findings highlight a novel mechanism by which an estrogen ester can modulate host lipid metabolism via interaction with the gut microbiome and its influence on specific metabolic pathways like that of acylcarnitines.

Further investigation using pseudosterile mice with a depleted gut microbiome showed that the synthesis of acylcarnitine following estradiol benzoate supplementation was greatly enhanced, leading to a more significant improvement in lipid metabolism disorders. asm.org This suggests that the gut microbiota plays a crucial role in mediating the metabolic benefits of estradiol benzoate.

Table 1: Impact of Estradiol Benzoate on Gut Microbiota and Acylcarnitine Synthesis in Ovariectomized Mice

| Condition | Effect on Gut Microbiota | Effect on Acylcarnitine Synthesis | Associated Bacteria |

|---|---|---|---|

| Ovariectomy (Estrogen Deficiency) | Increased abundance of bacteria negatively associated with acylcarnitine synthesis. | Reduced | Lactobacillus, Eubacterium ruminantium group |

Gut-Bone Axis Research

The "gut-bone axis" is an emerging field of research that describes the bidirectional communication between the gut microbiota and bone tissue, which is critical for maintaining skeletal homeostasis. Estrogens are known to be key regulators of bone metabolism, and recent evidence indicates that their influence extends to the gut-bone axis. frontiersin.orgnih.gov

Estrogen deficiency, such as that occurring after menopause, is a primary cause of postmenopausal osteoporosis, characterized by reduced bone mass and deterioration of bone microarchitecture. nih.govfrontiersin.org Research suggests that this is not solely due to the direct effects of estrogen on bone cells. Estrogen deficiency alters the composition of the gut microbiota, which can lead to increased gut epithelial permeability. nih.gov This "leaky gut" allows for the translocation of bacterial components, triggering an inflammatory response that promotes the activity of osteoclasts (cells that break down bone) and leads to bone loss. frontiersin.orgnih.gov

Studies in ovariectomized mice, a model for postmenopausal osteoporosis, have shown that estrogen deficiency leads to bone loss in conventional mice but not in germ-free mice, highlighting the critical role of the gut microbiota in this process. nih.gov Furthermore, changes in specific microbial populations, such as an increase in the order Burkholderiales, have been linked to alterations in osteoclast activity following estrogen loss. frontiersin.org Long-term estrogen therapy has been shown to alter the microbial composition and activity in the gut, suggesting a mechanism by which hormone therapy may protect bone health by modulating the gut microbiome. illinois.eduillinois.edu The short-chain fatty acid butyrate, a product of gut microbial fermentation, has also been studied in the context of estrogen deficiency, where it has shown potential to mitigate metabolic dysfunctions. nih.gov

This research underscores the importance of the interplay between estrogens, the gut microbiome, and skeletal health, opening new avenues for understanding and potentially managing bone diseases influenced by hormonal changes.

Mitochondrial Function and Cellular Bioenergetics

Estrogens, including the parent molecule estradiol, are significant modulators of mitochondrial function and cellular bioenergetics. These hormones exert their effects through various mechanisms, including the regulation of gene expression for mitochondrial proteins and direct actions within the mitochondria themselves. physiology.orgaimspress.com

Regulation of Glycolytic Metabolism

Estrogens have been shown to influence glucose metabolism by stimulating glycolysis. nih.gov Estradiol (E2) can increase the activity of key glycolytic enzymes such as hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase. researchgate.net This enhancement of the glycolytic pathway promotes the generation of pyruvate, which is subsequently converted to acetyl-CoA to fuel the mitochondrial tricarboxylic acid (TCA) cycle. researchgate.netnih.gov By promoting the pathway from glycolysis to the TCA cycle, estradiol helps sustain oxidative phosphorylation and the generation of ATP, ensuring that glucose is efficiently used as a primary energy source. nih.govarizona.edu

Impact on Oxidative Phosphorylation

Estradiol plays a crucial role in enhancing mitochondrial oxidative phosphorylation (OXPHOS), the primary process for ATP generation. nih.gov Studies have demonstrated that estrogen can increase the efficiency of the electron transport chain. physiology.org In the brain, for instance, estrogens are considered to have beneficial effects on oxidative phosphorylation. nih.gov Research in breast cancer cells has shown that resistance to estrogen deprivation is associated with a metabolic shift towards increased mitochondrial function and OXPHOS. aacrjournals.org Furthermore, estrogens have been found to increase the expression and activity of components of the OXPHOS system, such as Complex IV (cytochrome C oxidase), which contributes to a greater oxidative capacity in mitochondria. nih.govnih.gov This regulation is critical for meeting the energetic demands of cells in various tissues. oup.com

Modulation of Mitochondrial Biogenesis and Dynamics (Fusion/Fission Proteins)

Estradiol is a known stimulator of mitochondrial biogenesis, the process of generating new mitochondria. nih.govbioscientifica.comnih.gov This effect is mediated, in part, by the upregulation of key transcriptional regulators. Estradiol can increase the expression of Nuclear Respiratory Factor-1 (NRF-1), which in turn activates the transcription of mitochondrial transcription factor A (Tfam), a crucial protein for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov This cascade leads to an increase in mtDNA copy number and the synthesis of new mitochondrial components. nih.gov

In addition to biogenesis, estradiol influences mitochondrial dynamics, the balance between mitochondrial fusion and fission. Studies in skeletal muscle have shown that estradiol upregulates markers of both mitochondrial biogenesis and dynamics. nih.govbioscientifica.com This regulation helps maintain a healthy and functional mitochondrial network. In hepatocytes, the protective effects of 17β-estradiol have been linked to enhanced mitochondrial content and oxidative capacity, which are dependent on the coactivator PGC1B. bioscientifica.com

Effects on Reactive Oxygen Species (ROS) Metabolism and Antioxidant Enzyme Expression

The relationship between estrogens and reactive oxygen species (ROS) is complex, with estrogens exhibiting both pro-oxidant and antioxidant properties depending on the context.

On one hand, estrogen metabolism can generate ROS. For example, estrogen-mediated mitochondrial ROS have been implicated in promoting carcinogenesis by causing damage to mitochondrial DNA and proteins. nih.govnih.govplos.org In some cancer cell models, estrogen-induced ROS are believed to contribute to malignant transformation. consensus.app

On the other hand, estrogens can exert significant antioxidant effects. endocrine-abstracts.org They can directly scavenge free radicals and, importantly, upregulate the expression of key antioxidant enzymes. ahajournals.orgnih.gov Studies have shown that 17β-estradiol can increase the expression and activity of manganese superoxide (B77818) dismutase (MnSOD) and extracellular superoxide dismutase (ecSOD). ahajournals.orgnih.gov This upregulation helps to protect cells from oxidative damage. physiology.orgnih.gov For example, estrogen has been shown to prevent angiotensin II-induced free radical production in vascular smooth muscle cells. ahajournals.org However, some studies suggest that the antioxidant effects of endogenous estradiol at normal physiological concentrations may be limited, particularly in older individuals. nih.govpsu.edu

Table 2: Summary of Estradiol's Effects on Mitochondrial Bioenergetics

| Mitochondrial Process | Effect of Estradiol | Key Mediators/Mechanisms | References |

|---|---|---|---|

| Glycolysis | Stimulation | Increased activity of hexokinase, phosphofructokinase, pyruvate kinase. | nih.govresearchgate.netnih.gov |

| Oxidative Phosphorylation (OXPHOS) | Enhancement | Increased expression and activity of electron transport chain components (e.g., Complex IV). | nih.govnih.govaacrjournals.org |

| Mitochondrial Biogenesis | Stimulation | Upregulation of NRF-1 and Tfam, leading to increased mtDNA. | nih.govbioscientifica.comnih.govbioscientifica.com |

| ROS Metabolism | Dual Role (Pro- and Antioxidant) | Generation of ROS through metabolism; Upregulation of antioxidant enzymes (MnSOD, ecSOD). | physiology.orgnih.govahajournals.orgnih.govnih.gov |

Transcriptomic and Proteomic Profiling in Response to this compound

Following an extensive search of scientific databases and research repositories, no specific studies detailing the transcriptomic or proteomic profiling in response to this compound were identified. Research in the field of endocrinology has extensively profiled the effects of the parent hormone, 17β-estradiol, and other common esters like estradiol benzoate on gene and protein expression in various cell types. However, dedicated studies measuring the global changes in messenger RNA (mRNA) transcripts (transcriptomics) or the complete set of proteins (proteomics) following direct exposure to this compound have not been published.

Consequently, there are no available data tables or detailed research findings to report on the specific genes or proteins that are upregulated or downregulated by this compound, nor are there pathway analyses or functional enrichment studies related to its specific molecular signature. The scientific community has yet to publish research focusing on these omics-level effects for this compound.

Considerations for In Vitro Study Design and Cell Culture Environment